molecular formula C12H22O11 B013519 D-(+)-Cellobiose CAS No. 528-50-7

D-(+)-Cellobiose

Cat. No. B013519
CAS RN: 528-50-7
M. Wt: 342.3 g/mol
InChI Key: DKXNBNKWCZZMJT-WELRSGGNSA-N
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Description

Synthesis Analysis

The synthesis of D-(+)-Cellobiose typically involves enzymatic processes, with cellobiose dehydrogenase (CDH) playing a crucial role. CDH is an extracellular oxidoreductive enzyme produced by wood-decaying fungi, which has a unique structure allowing it to efficiently break down cellulose into cellobiose units (Olszewska et al., 2020).

Molecular Structure Analysis

The molecular structure of D-(+)-Cellobiose is characterized by its two glucose molecules linked by a β(1→4) glycosidic bond. This structure is crucial for its biochemical functions and its interactions with enzymes during hydrolysis. Structural studies and enzymology insights provide a deep understanding of how cellobiose fits into the broader context of cellulose degradation and utilization (Heinemann et al., 1996).

Chemical Reactions and Properties

D-(+)-Cellobiose undergoes various chemical reactions, primarily enzymatic hydrolysis, to produce glucose. This reaction is catalyzed by β-glucosidase enzymes and is a critical step in the conversion of cellulose into fermentable sugars. The enzymatic degradation process of cellulose into cellobiose and eventually glucose is a subject of significant research interest due to its applications in biofuel production and biotechnology (Barati & Amiri, 2015).

Scientific Research Applications

  • Biosensors and Biofuel Cells : Cellobiose dehydrogenase (CDH) from D-(+)-Cellobiose is used in biosensors and biofuel cells. The flavin adenine dinucleotide (FAD) containing domain of CDH oxidizes carbohydrates, and its cytochrome b containing domain acts as an electron mediator. This makes it useful in the construction of biosensors and biofuel cells (Schulz, Kittl, Ludwig, & Gorton, 2016).

  • Enzymatic Reactions : The equatorial 1-OH of D-glucose is crucial for enzyme activity in CDH. This interaction is important in the enzymic synthesis of beta-cellobiose, highlighting the role of D-(+)-Cellobiose in enzyme-substrate interactions (Nidetzky, Eis, & Albert, 2000).

  • Conversion to Glucose : D-(+)-Cellobiose can be converted to glucose using immobilized β-glucosidase reactors. This process is significant in both packed bed and fluidized bed reactors (Venardos, Klei, & Sundstrom, 1980).

  • Food and Dairy Industry : CDH can differentiate between lactose and glucose in the presence of interfering compounds like Ca(2+), which is useful for sugar resolution in the food and dairy industry (Cipri et al., 2016).

  • Biomedical Applications : CDH is being explored in biomedical fields as an antimicrobial and antibiofilm agent, as well as for biosensor development and production of medically important biomolecules (Nyanhongo, Thallinger, & Guebitz, 2017).

  • Biofuel Production : CDH aids in cellulose degradation by coupling the oxidation of cellobiose to the activation of copper-dependent polysaccharide monooxygenases. This can potentially lower the cost of biofuel production (Phillips, Beeson, Cate, & Marletta, 2011).

Future Directions

: Comprehensive Meta-Analysis Software (CMA) : A Collection of Target Mimics for Comprehensive Analysis of … : Linguee辞書 - comprehensive analysis : D-(+)-Cellobiose - MilliporeSigma

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-QRZGKKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873933
Record name beta-Cellobiose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid
Record name Cellobiose
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Record name Cellobiose
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Solubility

111.0 mg/mL at 15 °C
Record name Cellobiose
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Product Name

D-(+)-Cellobiose

CAS RN

13360-52-6, 528-50-7
Record name β-Cellobiose
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Record name Cellobiose
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Record name beta-Cellobiose
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Record name D-Glucose, 4-O-.beta.-D-glucopyranosyl-
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Record name beta-Cellobiose
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Record name D-cellobiose
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Record name Cellobiose
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URL http://www.hmdb.ca/metabolites/HMDB0000055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

229 - 230 °C
Record name Cellobiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(+)-Cellobiose
Reactant of Route 2
D-(+)-Cellobiose
Reactant of Route 3
D-(+)-Cellobiose
Reactant of Route 4
D-(+)-Cellobiose
Reactant of Route 5
D-(+)-Cellobiose
Reactant of Route 6
D-(+)-Cellobiose

Citations

For This Compound
11,200
Citations
M Sasaki, T Jojima, M Inui, H Yukawa - Applied microbiology and …, 2008 - Springer
… , and 10 gl −1 d-cellobiose, strain X5C1 simultaneously and … 3a), the d-cellobiose consumption rate of strain X5C1 under … d-cellobiose metabolism led to decrease rate of d-cellobiose …
Number of citations: 121 link.springer.com
CF Crespo, M Badshah, MT Alvarez… - Bioresource technology, 2012 - Elsevier
The recently isolated anaerobic bacterium Caloramator boliviensis with an optimum growth temperature of 60C can efficiently convert hexoses and pentoses into ethanol. When …
Number of citations: 62 www.sciencedirect.com
R Maleszka, PY Wang, H Schneider - Biotechnology Letters, 1982 - Springer
… to identify yeasts that can convert D-cellobiose as well as D-xylose … The ability to ferment D-cellobiose could obviate the … The ability to ferment D-xylose plus D-cellobiose would allow …
Number of citations: 43 link.springer.com
CW Higham, D Gordon-Smith, CE Dempsey… - FEBS …, 1994 - Wiley Online Library
… la shows a ‘H NMR spectrum for D-cellobiose in D,O. This includes doublets for the a-… The time constant for uncatalysed mutarotation of D-cellobiose at 26C is 43 min [22,23]. The …
Number of citations: 55 febs.onlinelibrary.wiley.com
YB Tewari, BE Lang, SR Decker… - The Journal of Chemical …, 2008 - Elsevier
… However, the presence of unidentified peaks near to the peak attributable to d-cellobiose(aq) made the determination of the molality of d-cellobiose(aq) so uncertain that we had to …
Number of citations: 26 www.sciencedirect.com
BR Brown, SP Ziemer, TL Niederhauser… - The Journal of Chemical …, 2005 - Elsevier
Apparent molar volumes V ϕ and apparent molar heat capacities C p,ϕ were determined for aqueous solutions of D(+)-cellobiose, D(+)-maltose, and sucrose at temperatures from (…
Number of citations: 23 www.sciencedirect.com
AS Amarasekara, B Wiredu, YM Lawrence - Carbohydrate research, 2019 - Elsevier
… We have used the exchange rate constants of the anomeric -OH of β-d-cellobiose as a quantitative indicator of the interaction between carboxylic acid and d-cellobiose, as this proton …
Number of citations: 5 www.sciencedirect.com
WT Haskins, RM Hann, CS Hudson - Journal of the American …, 1942 - ACS Publications
D-glucosan< 1, 5>/3< 1, 6> as one of its possible constituents, was allowed to stand in 50% sul-furic acid for twenty hours at 20, since kinetic studies had indicated that such conditions …
Number of citations: 23 pubs.acs.org
H Fernando, AS Amarasekara - Current Organocatalysis, 2022 - ingentaconnect.com
… D-cellobiose (Ebind) and the distance between D-cellobiose … D-cellobiose to glucose hydrolysis versus D-cellobiose - dicarboxylic acid-binding energy (Ebind) for α/β-D-cellobiose - …
Number of citations: 2 www.ingentaconnect.com
AS Amarasekara, OS Owereh, B Ezeh - Carbohydrate research, 2011 - Elsevier
… The effects of adding D 2 SO 4 , and p-toluenesulfonic acid-d to D-cellobiose … to D-cellobiose molar ratio. C Chemical shifts of all 18 carbon signals from α and β anomers of D-cellobiose …
Number of citations: 7 www.sciencedirect.com

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